molecular formula C11H14N2O2 B8423732 N,N-Dimethyl-5-nitro-2-indanamine

N,N-Dimethyl-5-nitro-2-indanamine

Cat. No.: B8423732
M. Wt: 206.24 g/mol
InChI Key: OGBUEPQWMSSWCR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-nitro-2-indanamine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N,N-dimethyl-5-nitro-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C11H14N2O2/c1-12(2)11-5-8-3-4-10(13(14)15)6-9(8)7-11/h3-4,6,11H,5,7H2,1-2H3

InChI Key

OGBUEPQWMSSWCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(5-Nitro-2,3-dihydro-1H-inden-2-yl)amine hydrochloride (5.52 g, 26 mmol), paraformaldehyde (4.1 g, 128 mmol), NaCNBH3 (8.1 g, 128 mmol), and acetic acid (7.4 mL, 128 mmol) were combined in 1,2-dichloroethane (200 mL) and the suspension was heated to reflux for 15 h. The reaction was cooled and quenched with saturated aqueous NaHCO3. The organic layer was separated, washed with brine dried with MgSO4 and concentrated to an oil. The crude material was purified by silica gel flash column chromatography (0-100% (90% DCM/9% MeOH/1% NH4OH)/DCM) and yielded 2.7 g (52%) of a yellow oil that crystallized while stored on the bench top. 1H NMR (400 MHz, CDCl3) δ 8.07 (m, 2H), 7.36 (d, J=8.1 Hz, 1H), 4.13 (m, 1H), 3.34 (m, 4H), 2.74 (s, 6H).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
52%

Synthesis routes and methods II

Procedure details

(5-Nitro-2,3-dihydro-1H-inden-2-yl)amine hydrochloride (5.52 g, 26 mmol), paraformaldehyde (4.1 g, 128 mmol), sodium cyanoborohydride (8.1 g, 128 mmol), and HOAc (7.4 mL, 128 mmol) were combined in DCE (200 mL) and the suspension was heated to reflux for 15 h. The reaction was cooled and quenched with saturated aqueous NaHCO3. The organic layer was separated, washed with brine and dried with MgSO4 and concentrated to an oil. The crude material was purified by silica gel flash column chromatography (0-100% (90% DCM/9% MeOH/1% NH4OH)/DCM) to yield 2.7 g (52%) of a yellow oil that crystallized while stored on the bench top. 1H NMR (400 MHz, CDCl3) δ 8.07 (m, 2H), 7.36 (d, J=8.1 Hz, 1H), 4.13 (m, 1H), 3.34 (m, 4H), 2.74 (s, 6H).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
52%

Synthesis routes and methods III

Procedure details

To a solution of 5-nitro-2-indanone (885 mg, 5 mmol) in THF (15 mL) was added dimethylamine (2N in THF, 5 mL, 10 mmol) dropwise. The reaction mixture was stirred at r.t. for 5 h. Water was added and the reaction mixture was extracted with EtOAc. Combined organic layers were washed with water and brine and dried over Na2SO4. The concentrated crude product was filtered through a short pad of silica gel (EtOAc:hexane=1:1) and the filtrate was concentrated to give dimethyl-(5-nitro-1H-inden-2-yl)-amine as a dark red solid (1.0 g, 98%). Dimethyl-(5-nitro-1H-inden-2-yl)-amine (1.0 g, 4.9 mmol) was hydrogenated using Pd/C (10% dry, ca. 300 mg) and H2 in MeOH:THF (1:1, 30 mL) at 1 atm at r.t. for 5 h. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated. The concentrated filtrate was further purified via short silica gel column chromatography (EtOAc: MeOH=6:4) to give the title compound as a yellow solid (830 mg, 82%).
Name
Dimethyl-(5-nitro-1H-inden-2-yl)-amine
Quantity
1 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three
Yield
82%

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